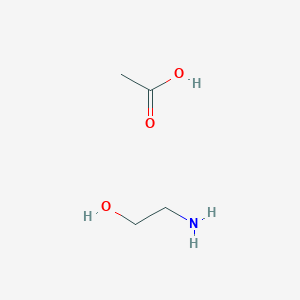

Ethanolamine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54300-24-2 |

|---|---|

Molecular Formula |

C4H11NO3 |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

acetic acid;2-aminoethanol |

InChI |

InChI=1S/C2H7NO.C2H4O2/c3-1-2-4;1-2(3)4/h4H,1-3H2;1H3,(H,3,4) |

InChI Key |

VVLAIYIMMFWRFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Ethanolamine (B43304) Acetate (B1210297)

This technical guide provides a comprehensive overview of the synthesis of ethanolamine acetate, also known as 2-aminoethyl acetate. Given the bifunctional nature of ethanolamine, this guide addresses the complexities of selective O-acetylation versus the competing N-acetylation pathway. It delves into the reaction mechanism, including potential side reactions and rearrangements, and presents available kinetic data from analogous systems to inform research and development. Detailed experimental protocols for both the synthesis of the target compound and for conducting a kinetic study are provided.

Synthesis Mechanism: A Tale of Two Nucleophiles

The synthesis of this compound from ethanolamine and acetic acid is not as straightforward as a simple Fischer esterification. Ethanolamine possesses two nucleophilic sites: the primary amine (-NH₂) and the primary alcohol (-OH). This duality leads to two competing reaction pathways: O-acetylation (esterification) to form the desired this compound, and N-acetylation (amidation) to form the side-product, N-(2-hydroxyethyl)acetamide.

The predominant reaction is highly dependent on the reaction conditions. Generally, under acidic catalysis, which is typical for Fischer esterification, the amine group is protonated to form an ammonium (B1175870) salt. This deactivates the amine as a nucleophile, thereby favoring the attack of the hydroxyl group on the protonated carboxylic acid, leading to the formation of the ester.

However, the interconversion between the O-acyl and N-acyl products can occur under both acidic and basic conditions through an O,N-acyl migration.[1] This rearrangement proceeds through a cyclic intermediate and is a critical consideration for both the synthesis and the subsequent handling and analysis of this compound.[1]

A proposed mechanism for the acid-catalyzed synthesis of this compound, including the competing N-acetylation and the O,N-acyl migration, is illustrated below.

Reaction Kinetics

A study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols provides valuable insights. The reaction was found to follow pseudo-first-order kinetics, and the rate was significantly influenced by the structure of the amino alcohol, suggesting an activation by hydrogen bonding between the amino group and the carboxylic acid via a seven-membered transition state.[3]

For comparative purposes, kinetic data for the esterification of hexanoic acid with N,N-dialkylamino alcohols and the more classical esterification of acetic acid with ethanol (B145695) are presented below.

Table 1: Pseudo-First-Order Rate Constants for the Esterification of Hexanoic Acid with Amino Alcohols and 1-Hexanol (Data sourced from a study on the esterification of hexanoic acid in refluxing toluene (B28343) at 111°C[3])

| Alcohol | Rate Constant (k) x 10⁻⁵ s⁻¹ |

| 2-(N,N-dimethylamino)ethanol | 7.5 |

| 3-(N,N-dimethylamino)propanol | 1.1 |

| 1-Hexanol | 0.67 |

| trans-2-(N,N-dimethylamino)cyclohexanol | 9.3 |

Table 2: Kinetic Parameters for the Esterification of Acetic Acid with Ethanol (This data is representative of typical acid-catalyzed esterification reactions and can vary with conditions.[4][5])

| Temperature (°C) | Catalyst | Forward Rate Constant (k₁) (L/mol·min) | Equilibrium Constant (K) |

| 34 | H₂SO₄ (5.3% v/v) | 0.014 | 5.51 |

| 65 | H₂SO₄ (5% w/w) | - | ~4.0 - 4.5 |

The competing N-acetylation and the potential for O,N-acyl migration would add considerable complexity to a kinetic model for the synthesis of this compound. A comprehensive kinetic study would need to account for the formation of the amide side-product and the interconversion of the two products.

Experimental Protocols

Protocol for Selective Synthesis of this compound

This protocol is adapted from a method for the direct selective O-acetylation of ethanolamine, which reported a high yield.[6]

Materials and Reagents:

-

Ethanolamine

-

Acetyl chloride

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethanolamine (1 equivalent) and triethylamine (1.5 equivalents) in chloroform.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Add acetyl chloride (1.1 equivalents) dropwise to the solution using a dropping funnel.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the solution with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Protocol for a Kinetic Study of this compound Synthesis

This hypothetical protocol outlines a method for determining the reaction kinetics.

Workflow Diagram:

Procedure:

-

Reactor Setup: Place a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a sampling port in a constant temperature bath.

-

Charging the Reactor: Charge the reactor with a known amount of ethanolamine and a suitable solvent (e.g., toluene, to allow for azeotropic removal of water if desired).

-

Temperature Equilibration: Allow the reactor contents to reach the desired reaction temperature (e.g., 70°C) with constant stirring.

-

Reaction Initiation: Initiate the reaction by adding a known amount of acetic acid and the acid catalyst (e.g., sulfuric acid). This marks time zero (t=0).

-

Sampling: Withdraw samples (e.g., 1 mL) from the reactor at regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes).

-

Quenching: Immediately quench the reaction in each sample by adding it to a vial containing a cold, basic solution (e.g., ice-cold saturated sodium bicarbonate) to neutralize the acid catalyst and stop the reaction.

-

Sample Analysis: Analyze the quenched samples to determine the concentrations of ethanolamine, acetic acid, this compound, and N-(2-hydroxyethyl)acetamide. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization are suitable analytical techniques.

-

Data Analysis: Plot the concentration of reactants and products as a function of time. Use integral or differential methods to test the fit of the data to various rate laws (e.g., second-order) to determine the reaction order and the rate constants.

Conclusion

The synthesis of this compound is a nuanced process governed by the dual nucleophilicity of the ethanolamine starting material. While selective O-acetylation to form the desired ester is achievable, the potential for N-acetylation and subsequent O,N-acyl migration must be considered. The kinetics of this reaction are expected to be complex but can be approximated by drawing parallels with similar esterification reactions. The provided protocols offer a starting point for both the efficient synthesis of this compound and for a detailed investigation into its formation kinetics, providing a solid foundation for researchers and drug development professionals working with this versatile bifunctional molecule.

References

- 1. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 5. ijates.com [ijates.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethanolamine Acetate for Researchers and Drug Development Professionals

Abstract

Ethanolamine (B43304) acetate (B1210297), the salt formed from the neutralization of ethanolamine by acetic acid, is a versatile compound with significant applications in various scientific and industrial fields, including pharmaceuticals. Its properties as a protic ionic liquid and its buffering capacity make it a subject of interest for formulation scientists and chemical researchers. This technical guide provides a comprehensive overview of the core physical and chemical properties of ethanolamine acetate, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, particularly within the pharmaceutical industry.

Chemical Identity and Physical Properties

This compound, also known as 2-hydroxyethylammonium acetate, is an organic salt. It is formed through an acid-base reaction between the primary amine and alcohol functionalities of ethanolamine and the carboxylic acid group of acetic acid.

Chemical Structure

-

IUPAC Name: 2-hydroxyethan-1-aminium acetate

-

Synonyms: Monothis compound, Ethanolammonium acetate, (2-Hydroxyethyl)ammonium acetate[1][2]

-

Molecular Formula: C₄H₁₁NO₃ (also represented as C₂H₇NO·C₂H₄O₂)[2][3]

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a liquid at room temperature, though some sources may describe it as a solid, likely depending on purity and water content.

| Property | Value | References |

| Appearance | Liquid | [4] |

| Melting Point | 60 to 66 °C | [1][3] |

| Boiling Point | 170.9 °C at 760 mmHg; 191 °C | [1][3] |

| Density | 1.120 g/cm³ | [1] |

| Vapor Pressure | 0.458 mmHg at 25°C | [3] |

| Solubility | Miscible with water. | [5][6] |

Chemical Properties and Reactivity

This compound's chemical nature is defined by the equilibrium between its constituent acid and base. This equilibrium is central to its primary application as a pH buffer.

Acidity and Basicity

As a salt of a weak base (ethanolamine, pKa of conjugate acid ≈ 9.5) and a weak acid (acetic acid, pKa ≈ 4.8), this compound forms a buffer system in aqueous solutions. The pH of such a solution will be intermediate between the pKa values of the constituent acid and base.

| Constituent | pKa (at 25°C) |

| Ethanolamine (conjugate acid) | 9.50 |

| Acetic Acid | 4.8 |

This buffering capacity makes it useful in pharmaceutical formulations to maintain a stable pH, which is crucial for the stability and solubility of active pharmaceutical ingredients (APIs).

Reactivity

This compound is generally stable under normal conditions. Its reactivity is primarily dictated by its constituent ions. The ethanolammonium cation can undergo reactions typical of primary amines and alcohols, while the acetate anion can participate in reactions characteristic of carboxylates. It is incompatible with strong oxidizing agents and strong acids or bases which will disrupt the salt equilibrium.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Caption: Synthesis workflow for this compound.

Materials:

-

Ethanolamine (≥99% purity)

-

Glacial Acetic Acid (≥99% purity)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Vacuum pump

Procedure:

-

Place a known molar amount of ethanolamine into a round-bottom flask equipped with a magnetic stir bar.

-

Place the flask in an ice bath to dissipate the heat generated during the exothermic neutralization reaction.

-

Add an equimolar amount of glacial acetic acid dropwise to the stirred ethanolamine using a dropping funnel. Maintain the temperature of the reaction mixture below 30°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.

-

To remove any residual water and unreacted starting materials, the resulting viscous liquid is subjected to vacuum drying.

Characterization Protocols

The purity of the synthesized this compound and the concentration of free amine can be determined by potentiometric or conductometric titration.

Principle: The sample is dissolved in a suitable solvent (e.g., glacial acetic acid for non-aqueous titration) and titrated with a standardized acid (e.g., perchloric acid). The endpoint, where all the amine has been neutralized, is detected by a sharp change in potential (pH) or conductivity.

General Procedure (Potentiometric Titration):

-

Calibrate a pH meter with standard buffers.

-

Accurately weigh a sample of this compound and dissolve it in an appropriate solvent.

-

Immerse the pH electrode into the solution and place it on a magnetic stirrer.

-

Titrate the solution with a standardized acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.

-

The purity can be calculated based on the volume of titrant required to reach the equivalence point.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the salt by identifying the characteristic vibrational bands.

-

Expected Peaks:

-

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the ethanolammonium cation.

-

Strong absorption bands around 1570 cm⁻¹ and 1400 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate anion.

-

The disappearance or significant reduction of the characteristic C=O stretching vibration of acetic acid (around 1710 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the this compound.

-

Expected ¹H NMR Signals (in D₂O):

-

A singlet for the methyl protons of the acetate group.

-

Two triplets corresponding to the methylene (B1212753) protons (-CH₂-N and -CH₂-O) of the ethanolammonium cation.

-

-

Expected ¹³C NMR Signals (in D₂O):

-

A signal for the methyl carbon of the acetate group.

-

A signal for the carboxylate carbon of the acetate group.

-

Two signals for the methylene carbons of the ethanolammonium cation.

-

Applications in Drug Development

Ethanolamine and its salts, including this compound, are primarily used as excipients in pharmaceutical formulations. Their main functions are as pH adjusters, buffering agents, and solubilizing agents.

Caption: Role of this compound in pharmaceutical formulations.

-

pH Adjustment and Buffering: Many APIs exhibit pH-dependent stability and solubility. This compound can be used to adjust the pH of a formulation to a range where the API is most stable and soluble. Its buffering capacity helps to maintain this optimal pH during storage and administration.[7]

-

Solubilizing Agent: For poorly water-soluble APIs, ethanolamine can act as a solubilizing agent by forming more soluble salts with acidic APIs. This can enhance the bioavailability of the drug.[7]

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it valuable in various applications, notably as an excipient in the pharmaceutical industry. Its synthesis is straightforward, and its properties can be readily characterized using standard analytical techniques. For drug development professionals, an understanding of its buffering capacity and solubilizing properties is key to leveraging its potential in creating stable and effective drug formulations. Further research into its applications as a green solvent and in other areas of materials science is ongoing.

References

spectroscopic data for ethanolamine acetate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethanolamine (B43304) acetate (B1210297), a salt formed from the reaction of ethanolamine and acetic acid. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this compound. The guide summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry), outlines relevant experimental protocols, and visualizes associated metabolic pathways and analytical workflows.

Spectroscopic Data

The spectroscopic data for ethanolamine acetate can be understood by considering the individual contributions of the ethanolammonium cation and the acetate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The expected chemical shifts are based on the known spectra of ethanolamine and acetic acid, taking into account the protonation of the amine and deprotonation of the carboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₂- (Ethanolamine moiety, adjacent to -OH) | ~3.6-3.8 | Triplet | Shifted downfield due to the electronegativity of the oxygen atom. |

| -CH₂- (Ethanolamine moiety, adjacent to -NH₃⁺) | ~3.0-3.2 | Triplet | Shifted downfield due to the electron-withdrawing effect of the ammonium (B1175870) group. |

| -CH₃ (Acetate moiety) | ~1.9-2.1 | Singlet | Characteristic singlet for the methyl protons of the acetate ion. |

| -NH₃⁺ (Ethanolamine moiety) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| -OH (Ethanolamine moiety) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) | Notes |

| -CH₂- (Ethanolamine moiety, adjacent to -OH) | ~60-62 | Carbon attached to the hydroxyl group. |

| -CH₂- (Ethanolamine moiety, adjacent to -NH₃⁺) | ~42-44 | Carbon attached to the ammonium group. |

| -CH₃ (Acetate moiety) | ~20-22 | Methyl carbon of the acetate ion. |

| -C=O (Acetate moiety) | ~175-180 | Carbonyl carbon of the acetate ion. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands from both the ethanolammonium cation and the acetate anion.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Ethanolamine) | 3200-3500 | Broad, Strong | Characteristic of alcohol O-H stretching vibrations. |

| N-H stretch (Ammonium) | 3000-3300 | Broad, Strong | Overlapping with O-H stretch, characteristic of N-H stretching in the ammonium ion. |

| C-H stretch (Aliphatic) | 2850-3000 | Medium-Strong | C-H stretching vibrations of the methylene (B1212753) and methyl groups. |

| C=O stretch (Carboxylate) | 1550-1610 | Strong | Asymmetric stretching vibration of the carboxylate group, a key indicator of the salt formation. |

| N-H bend (Ammonium) | 1500-1600 | Medium | Bending vibration of the N-H bonds in the ammonium ion. |

| C-O stretch (Alcohol) | 1050-1150 | Strong | C-O stretching vibration of the primary alcohol in ethanolamine. |

| C-N stretch (Amine) | 1000-1250 | Medium | C-N stretching vibration. |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show peaks corresponding to the molecular ions of the individual components and their characteristic fragments. Under typical electrospray ionization (ESI) conditions, the protonated ethanolamine cation and the deprotonated acetate anion would be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [Ethanolamine + H]⁺ | 62.08 | Protonated ethanolamine. |

| [Acetic Acid - H]⁻ | 59.01 | Deprotonated acetic acid. |

| Characteristic Fragments of Ethanolamine | ||

| [CH₂NH₂]⁺ | 30.05 | Loss of CH₂OH. |

| [CH₂OH]⁺ | 31.02 | Loss of CH₂NH₂. |

| Characteristic Fragments of Acetic Acid | ||

| [CH₃CO]⁺ | 43.02 | Acylium ion, loss of OH. |

| [COOH]⁺ | 45.00 | Loss of CH₃. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the instrument being used, typically in the range of 5-20 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Solution: If the sample is soluble, a spectrum can be obtained from a solution in a suitable solvent (e.g., water, methanol) using a liquid cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization, such as a mixture of water and methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for analyzing this salt.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes to detect the ethanolammonium cation and the acetate anion, respectively.

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ions to obtain fragmentation patterns for structural confirmation.

-

Visualizations

The following diagrams illustrate relevant biological pathways and a typical experimental workflow for the analysis of this compound.

Metabolic Pathways

Ethanolamine and acetate are involved in key metabolic pathways within biological systems.

Caption: Metabolic fate of ethanolamine and acetate.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

Solubility of Ethanolamine Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine (B43304) acetate (B1210297), a protic ionic liquid, presents a unique profile of properties relevant to various applications, including in pharmaceuticals and chemical synthesis. A critical parameter for its application is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available information on the solubility of ethanolamine acetate. Due to a notable lack of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for determining the solubility of ionic liquids, which are directly applicable to this compound. Furthermore, factors influencing the solubility of protic ionic liquids are discussed to provide a predictive framework.

Introduction to this compound

This compound is an ionic salt formed from the neutralization reaction between ethanolamine, a primary amine and alcohol, and acetic acid. This compound belongs to the class of protic ionic liquids (PILs), which are characterized by the presence of a transferable proton. This proton availability imparts specific properties, including Brønsted acidity and the ability to form extensive hydrogen-bonding networks. These characteristics play a significant role in their solvation and solubility behavior. Understanding the solubility of this compound in various organic solvents is crucial for its use as a reaction medium, a catalyst, or for its purification and formulation.

Solubility of this compound: Current State of Knowledge

Table 1: Qualitative Solubility of Monoethanolamine (MEA) in Selected Organic Solvents

| Solvent | Qualitative Solubility of Monoethanolamine (MEA) | Citation |

| Methanol | Miscible | [2][4] |

| Ethanol | Miscible | [1][3] |

| Acetone | Miscible | [3][4] |

| Chloroform | Soluble | [2] |

| Benzene | Slightly Soluble | [5] |

| Diethyl Ether | Immiscible | [2] |

| Heptane | Immiscible | [2] |

Disclaimer: The data in Table 1 pertains to monoethanolamine, the parent amine of this compound. The solubility of the salt is expected to differ due to the presence of the acetate counter-ion and the ionic nature of the compound.

Experimental Protocols for Solubility Determination

The solubility of ionic liquids like this compound can be determined using several established methods. The choice of method often depends on the nature of the ionic liquid-solvent system and the desired accuracy.

Isothermal Shake-Flask Method followed by Quantitative Analysis

This is a widely used and reliable method for determining the equilibrium solubility.

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The agitation is stopped, and the solution is allowed to stand at the constant temperature for several hours to allow the undissolved solute to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Quantitative Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): For accurate quantification, especially at low concentrations.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: By integrating the signals of the solute and a known amount of an internal standard.

-

Gravimetric Analysis: The solvent is evaporated from a known mass of the saturated solution, and the mass of the remaining solute is determined. This method is suitable for non-volatile solutes.

-

Synthetic (Polythermal) Method

This method involves observing the dissolution of a known amount of solute in a solvent as the temperature is changed.

-

Sample Preparation: A precise amount of this compound and the organic solvent are weighed into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The mixture is slowly heated while being stirred. The temperature at which the last solid particles of the solute dissolve is recorded as the saturation temperature for that specific composition.

-

Cloud Point Determination (for liquid-liquid solubility): For systems with a miscibility gap, a homogeneous solution is slowly cooled until the first sign of turbidity (the "cloud point") appears, indicating phase separation.[6]

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to generate a solubility curve as a function of temperature.

Factors Influencing the Solubility of this compound

The solubility of protic ionic liquids like this compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions.

-

Hydrogen Bonding: The ability of both the ethanolammonium cation and the acetate anion to participate in hydrogen bonding is a dominant factor. Solvents that are good hydrogen bond donors or acceptors will generally exhibit higher solubility for this compound.[7]

-

Polarity: As an ionic compound, this compound is polar. Therefore, its solubility is expected to be higher in polar organic solvents. The "like dissolves like" principle is a good starting point for predicting solubility.

-

Temperature: For most solid-liquid systems, solubility increases with increasing temperature as the dissolution process is often endothermic. However, this is not always the case, and experimental verification is necessary.

-

Solvent Structure: The size and shape of the solvent molecules can influence how effectively they can solvate the ions of this compound. Steric hindrance can reduce solubility.

-

Presence of Water: Even small amounts of water in the organic solvent can significantly impact the solubility of a hydrophilic ionic liquid like this compound due to the strong hydrogen bonding interactions with water.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary framework for researchers and professionals to approach this challenge. By employing the detailed experimental protocols outlined, the solubility of this compound can be accurately determined. Furthermore, a thorough understanding of the factors influencing solubility will aid in the rational selection of solvents for various applications and in the interpretation of experimental results. The generation and publication of such data would be a valuable contribution to the scientific community.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethanolamine - Sciencemadness Wiki [sciencemadness.org]

- 3. nouryon.com [nouryon.com]

- 4. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Solvation properties of protic ionic liquids and molecular solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Thermal Stability and Decomposition of Ethanolamine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine (B43304) acetate (B1210297), also known as 2-hydroxyethylammonium acetate, is a protic ionic liquid with applications in various fields, including as a solvent and catalyst. A thorough understanding of its thermal stability and decomposition behavior is critical for its safe and effective use, particularly in applications involving elevated temperatures such as in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of ethanolamine acetate, including its anticipated thermal stability, a proposed decomposition pathway, and detailed experimental protocols for its analysis. Due to a lack of direct, published thermal analysis data for this compound, this guide synthesizes information from related ammonium (B1175870) carboxylate salts and protic ionic liquids to provide a predictive framework.

Introduction

This compound is an organic salt formed from the neutralization reaction between ethanolamine and acetic acid. Its bifunctional nature, possessing both a hydroxyl and an ammonium group, imparts unique solvent properties. As with any chemical entity utilized in industrial and pharmaceutical processes, a comprehensive thermal hazard assessment is paramount. This guide details the expected thermal behavior of this compound, focusing on its decomposition profile under thermal stress.

Predicted Thermal Stability and Decomposition Data

For comparison, the thermal decomposition of (2-hydroxyethyl)ammonium lactates has been reported to begin at approximately 150°C.[1] In contrast, bis(2-hydroxyethyl)ammonium acetate, a closely related compound, reportedly begins to decompose at a much higher temperature of around 405.85°C. This significant difference suggests that the acetate anion may confer greater thermal stability compared to the lactate (B86563) anion in this class of compounds.

Based on the study of various ammonium carboxylate salts, a general trend observed is that thermal stability increases with the molar mass of the salt.[2] The thermal decomposition of these salts can proceed through two primary, non-exclusive pathways: the loss of the amine (or ammonia (B1221849) in simpler salts) to yield the corresponding carboxylic acid, or a dehydration reaction to form an amide.[2][3]

The following table summarizes the predicted thermal decomposition data for this compound, drawing analogies from related compounds. It is important to note that these values are estimations and should be confirmed by experimental analysis.

| Parameter | Predicted Value/Range | Notes |

| Decomposition Onset Temperature (Tonset) | 150°C - 200°C | This is a conservative estimate. The actual onset may be higher, influenced by the stability of the acetate anion. |

| Peak Decomposition Temperature (Tpeak) | 200°C - 250°C | This represents the temperature of the maximum rate of mass loss. |

| Primary Decomposition Products | N-(2-hydroxyethyl)acetamide, Water, Ethanolamine, Acetic Acid | The formation of the amide via dehydration is a likely pathway.[4] Reversion to the starting amine and acid is also possible.[2] |

| Residue at 600°C | < 5% | Complete or near-complete decomposition is expected. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed via two main competing pathways, as is common for ammonium carboxylate salts.[2][5]

Pathway A: Amide Formation (Dehydration)

This pathway involves an intramolecular dehydration reaction to form N-(2-hydroxyethyl)acetamide and water. This is a common thermal decomposition route for ammonium carboxylates.[5]

Pathway B: Reversion to Starting Materials

This pathway involves the dissociation of the salt back into its constituent acid and base, ethanolamine and acetic acid, which would then likely volatilize.[2]

The following diagram illustrates these proposed primary decomposition pathways.

Caption: Proposed primary thermal decomposition pathways for this compound.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss.

Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of finely ground this compound into an inert sample pan (e.g., alumina (B75360) or platinum).[6]

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[7]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[7]

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature is determined by the intersection of the baseline tangent with the tangent of the decomposition curve. The peak decomposition temperature corresponds to the peak of the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of finely ground this compound in an aluminum DSC pan.[8] A pinhole may be pierced in the lid to allow for the escape of volatile decomposition products.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[8]

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Ramp the temperature to a point beyond complete decomposition (e.g., 350°C) at a constant heating rate of 10°C/min.[9]

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic events will appear as peaks. The melting point is determined from the onset of the melting endotherm, and the enthalpy of decomposition can be calculated from the area of the decomposition peak.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

To identify the gaseous decomposition products, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Protocol:

-

Instrument: A TGA instrument interfaced with an MS or FTIR spectrometer.

-

TGA Method: Follow the TGA protocol as described in section 4.1.

-

EGA Conditions: The transfer line between the TGA and the spectrometer should be heated to prevent condensation of the evolved gases (e.g., 200-250°C).

-

Data Analysis: Correlate the mass loss events in the TGA thermogram with the corresponding mass spectra or infrared spectra of the evolved gases to identify the decomposition products at different temperatures.[10]

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

This technical guide provides a predictive overview of the thermal stability and decomposition of this compound based on available data for related compounds. The primary proposed decomposition pathways involve dehydration to form N-(2-hydroxyethyl)acetamide and reversion to the starting materials, ethanolamine and acetic acid. For definitive characterization, a systematic experimental approach utilizing TGA, DSC, and evolved gas analysis is essential. The detailed protocols provided herein offer a robust framework for researchers and professionals to conduct these critical analyses, ensuring the safe and effective application of this compound in thermally sensitive processes.

References

- 1. (2-Hydroxyethyl)ammonium Lactates—Highly Biodegradable and Essentially Non-Toxic Ionic Liquids [scirp.org]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. organic chemistry - Mechanism for formation of amides from ammonium carboxylate salts - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. web.itu.edu.tr [web.itu.edu.tr]

- 5. Sciencemadness Discussion Board - Decomposition of ammonium salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. epfl.ch [epfl.ch]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ethanolamine Acetate as a Protic Ionic Liquid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethanolamine (B43304) acetate (B1210297), a protic ionic liquid (PIL) of significant interest across various scientific and industrial domains. This document details its synthesis, physicochemical properties, and key applications, with a particular focus on its emerging role in drug development. Experimental protocols for its synthesis and characterization are provided, alongside quantitative data presented in accessible tabular formats. Furthermore, logical workflows and reaction mechanisms are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involving this versatile ionic liquid.

Introduction

Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. They possess a unique set of properties, including low vapor pressure, high thermal stability, and tunable solvency, which make them attractive alternatives to traditional volatile organic solvents. Ethanolamine acetate, also known as 2-hydroxyethylammonium acetate, is a prominent example of a PIL, formed from the neutralization of ethanolamine with acetic acid. Its biodegradability and the low toxicity of its constituent ions have spurred research into its applications in diverse fields such as CO2 capture, biomass processing, corrosion inhibition, and, increasingly, in pharmaceutical sciences.[1] This guide aims to consolidate the current technical knowledge on this compound, providing a valuable resource for researchers and professionals working with or considering the use of this promising PIL.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Ethanolamine (>99.5% purity)

-

Acetic acid (>99.0% purity)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Place a known molar amount of ethanolamine in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add an equimolar amount of acetic acid to the ethanolamine dropwise using a dropping funnel while stirring vigorously.

-

After the addition is complete, continue stirring the mixture at room temperature for 20-24 hours to ensure the reaction goes to completion.[2]

-

The resulting viscous liquid is then purified by removing any unreacted starting materials and water under vacuum using a rotary evaporator at approximately 50-60 °C for several hours until a constant weight is achieved.[2]

-

The final product, this compound, should be a clear, viscous liquid at room temperature. The purity can be confirmed using spectroscopic techniques such as NMR and FTIR.

Physicochemical Properties

The utility of this compound in various applications is dictated by its unique physicochemical properties.

General Properties

| Property | Value | Reference |

| CAS Number | 54300-24-2 | [3][4][5][6] |

| Molecular Formula | C₄H₁₁NO₃ | [3][4][5][6] |

| Molecular Weight | 121.14 g/mol | [3][4] |

| Melting Point | ~60-66 °C | [4][5] |

| Boiling Point | ~171-191 °C | [4][5] |

| Density | ~1.120 g/cm³ (liquid) | [4] |

Temperature-Dependent Properties

The viscosity and conductivity of this compound are highly dependent on temperature, which is a critical consideration for its application as a solvent or reaction medium.

| Temperature (K) | Viscosity (mPa·s) | Electrical Conductivity (mS/cm) |

| 298.15 | 185.3 | 2.6 |

| 303.15 | 135.1 | 3.5 |

| 308.15 | 101.2 | 4.5 |

| 313.15 | 77.3 | 5.8 |

| 318.15 | 60.1 | 7.2 |

| 323.15 | 47.6 | 8.8 |

| 328.15 | 38.2 | 10.6 |

Note: The data in this table is compiled and interpolated from various sources studying 2-hydroxyethylammonium acetate and may vary slightly depending on the experimental conditions and purity of the ionic liquid.[7][8][9][10]

Thermal Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of this compound. The decomposition temperature is a key parameter for applications requiring elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small sample (5-10 mg) of the dried this compound in a TGA pan.

-

Heat the sample from room temperature to a final temperature of around 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10]

-

Record the weight loss of the sample as a function of temperature. The onset of decomposition is typically determined from the resulting TGA curve.

This compound generally exhibits good thermal stability, with decomposition temperatures reported to be above 200 °C.

Applications

This compound has demonstrated significant potential in a range of applications due to its favorable properties.

CO₂ Capture

Protic ionic liquids, including this compound, are being investigated as efficient solvents for CO₂ capture due to their ability to chemically absorb CO₂. The amine group in the ethanolammonium cation can react with CO₂ to form a carbamate.

Caption: CO₂ Capture and Regeneration Cycle.

The CO₂ absorption capacity of ethanolamine-based systems can be significant, with some studies reporting capacities that are competitive with traditional amine scrubbing technologies. For instance, some ethanolamine-based deep eutectic solvents have shown CO₂ absorption capacities as high as 37.31 wt%.[11] The reversible nature of the reaction allows for the regeneration of the ionic liquid and the release of pure CO₂ with the application of heat.[12]

Biomass Processing

The ability of certain ionic liquids to dissolve cellulose (B213188) has opened up new avenues for the sustainable processing of biomass. This compound has been investigated for its potential in this area.

Mechanism of Cellulose Dissolution: The dissolution of cellulose in ionic liquids is primarily attributed to the disruption of the extensive hydrogen bonding network present in the cellulose structure. The acetate anion of the ionic liquid acts as a hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the cellulose chains. This interaction weakens the inter- and intramolecular hydrogen bonds within the cellulose, leading to its dissolution.[13][14]

Caption: Mechanism of Cellulose Dissolution.

Corrosion Inhibition

Ethanolamine and its derivatives have long been recognized for their corrosion-inhibiting properties. This compound can form a protective film on metal surfaces, thereby preventing corrosion. Studies have shown that ethanolamine-based inhibitors can achieve high efficiencies, with some demonstrating over 80-98% corrosion inhibition for steel in saline environments.[15][16][17][18] The inhibition mechanism is often attributed to the adsorption of the inhibitor molecules onto the metal surface, which can be a combination of physisorption and chemisorption.

Drug Development

The unique properties of this compound make it a promising excipient in pharmaceutical formulations, particularly for enhancing the solubility of poorly water-soluble drugs.

Solubility Enhancement: Recent studies have demonstrated that this compound can significantly increase the solubility of drugs like indomethacin (B1671933) by approximately 200-fold compared to water.[8] This enhancement is crucial for improving the bioavailability of many active pharmaceutical ingredients (APIs).

Experimental Protocol: Solubility Determination (Shake-Flask Method)

-

Prepare supersaturated solutions of the drug (e.g., indomethacin) in various concentrations of aqueous this compound solutions.

-

Place the solutions in a constant temperature water bath shaker and agitate for a specified period (e.g., 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Biocompatibility and Cytotoxicity: For any pharmaceutical application, the biocompatibility of the excipients is of paramount importance. Studies on 2-hydroxyethylammonium acetate have indicated low to moderate toxicity.[1][8] The cytotoxicity is dependent on the concentration, exposure time, and the specific cell line being tested.[8] Hemolytic activity assays, which assess the impact on red blood cells, are also crucial for evaluating biocompatibility, and some protic ionic liquids have shown good hemocompatibility at low concentrations.[9][19]

Potential in Drug Delivery Systems: this compound's ability to enhance solubility and its relatively low toxicity suggest its potential use in various drug delivery systems, such as:

-

Topical and Transdermal Formulations: As a penetration enhancer to improve drug absorption through the skin.[11][20][21][22][23][24][25][26]

-

Microemulsions and Nanoemulsions: As a component of the formulation to increase drug loading and stability.[27][28][29]

-

Controlled-Release Systems: To modulate the release profile of a drug from a formulation.[4][30]

Conclusion

This compound stands out as a versatile and promising protic ionic liquid with a wide array of potential applications. Its straightforward synthesis, favorable physicochemical properties, and relatively low environmental and toxicological impact make it an attractive candidate for further research and development. While its roles in CO₂ capture, biomass processing, and corrosion inhibition are well-documented, its potential in the pharmaceutical industry is a rapidly emerging field. The ability to significantly enhance the solubility of poorly soluble drugs, coupled with its acceptable biocompatibility profile, positions this compound as a valuable tool for formulation scientists and drug development professionals. Further research into its specific applications in advanced drug delivery systems is warranted and is expected to unlock new possibilities for this remarkable ionic liquid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New controlled-release ibuprofen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C4H11NO3 | CID 108573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Proteins in Ionic Liquids: Reactions, Applications, and Futures [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Thermal stability of proteins in the presence of aprotic ionic liquids [scirp.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Design Principles of Ionic Liquids for Transdermal Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. mdpi.com [mdpi.com]

- 26. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jscimedcentral.com [jscimedcentral.com]

- 28. seejph.com [seejph.com]

- 29. researchgate.net [researchgate.net]

- 30. Formulation development and investigation of ibuprofen controlled release tablets with hydrophilic polymers and the effect of co-excipients on drug release patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ethanolamine and Its Acetate Salt in Prebiotic Chemistry: A Technical Guide

Abstract: The emergence of key biomolecules from simple precursors is a cornerstone of prebiotic chemistry. Ethanolamine (B43304) (NH₂CH₂CH₂OH) has been identified as a molecule of significant interest due to its role as a direct precursor to phospholipids, the primary components of cell membranes, and its potential to form proteinogenic amino acids. While direct experimental studies on the specific role of ethanolamine acetate (B1210297) are not prominent in existing literature, acetate is a plausible counter-ion in prebiotic aqueous environments. This technical guide synthesizes the current understanding of ethanolamine's role in prebiotic synthetic pathways, detailing its involvement in the formation of amino acids and self-assembling amphiphilic structures, which are critical steps toward the origin of life.

Introduction: The Significance of Ethanolamine in Abiogenesis

The transition from a non-living chemical world to the first cellular life required the formation of three fundamental components: a container (a membrane), a metabolic system (catalysts), and an informational polymer (genetics). Ethanolamine is a simple organic molecule that provides a direct link to the formation of the container. As the headgroup of phosphatidylethanolamine, it is a key component of modern cell membranes[1]. Its detection in the interstellar medium suggests it was available on the early Earth, potentially delivered by meteorites or synthesized endogenously[1].

This guide focuses on two experimentally demonstrated, prebiotically plausible roles for ethanolamine:

-

As a precursor to the amino acid glycine (B1666218) in simulated hydrothermal vent environments.

-

As a structural component of amphiphiles that self-assemble into vesicles, the precursors to protocells.

While the user's query specifically mentioned ethanolamine acetate, the prebiotic literature primarily focuses on ethanolamine's reactions with other relevant molecules (e.g., fatty acids, mineral catalysts). Acetate is a simple and plausible prebiotic anion, but its specific catalytic or functional role in these ethanolamine-centric reactions has not been a focus of published research. Therefore, this document will detail the established roles of ethanolamine and consider acetate as a potential, albeit uninvestigated, component of the prebiotic milieu.

Synthesis of Glycine from Ethanolamine in Simulated Hydrothermal Vents

One of the most significant findings is the abiotic synthesis of glycine, the simplest proteinogenic amino acid, from ethanolamine. This process has been demonstrated under conditions mimicking Archean alkaline hydrothermal vents, considered a likely environment for the origin of life[2][3].

Experimental Data

The formation of glycine from ethanolamine is favored by high temperatures and pressures in the presence of metal catalysts, simulating the conditions in hydrothermal systems[2][3].

| Parameter | Condition / Value | Glycine Yield | Reference |

| Temperature | 80 - 160 °C | Favored by higher temperatures | [2][3] |

| Pressure | 0.1 - 8.0 MPa | Favored by higher pressures | [2][3] |

| pH | ~9.70 (Alkaline) | Reaction proceeds efficiently | [2][3] |

| Catalysts | Metal Powders (e.g., Ni, Fe) | Required for efficient formation | [2][3] |

| Environment | Anaerobic | Simulating early Earth atmosphere | [2] |

Detailed Experimental Protocol: Glycine Synthesis

This protocol is a synthesized methodology based on the work of Zhang et al. (2017)[2][3].

-

Reactor Preparation: A stainless-steel autoclave reactor is used to simulate high-pressure hydrothermal conditions.

-

Reactant Mixture: An aqueous solution of ethanolamine is prepared. To this solution, a mixture of metal powders (such as nickel, iron, or magnetite) is added to act as a catalyst.

-

Setting Conditions: The initial pH of the solution is adjusted to approximately 9.70 to simulate alkaline vent fluids.

-

Anaerobic Environment: The reactor is sealed and purged with an inert gas (e.g., N₂) to create an anaerobic environment, consistent with the early Earth's atmosphere.

-

Reaction Execution: The sealed reactor is heated to a target temperature within the 80-160 °C range. The pressure is allowed to build within the reactor, or is controlled within the 0.1-8.0 MPa range. The reaction is allowed to proceed for a set duration (e.g., several hours to days).

-

Sample Analysis: After cooling, the resulting solution is collected. The products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify the yield of glycine.

Reaction Pathway Diagram

Formation of Protocellular Membranes from Ethanolamine-Based Amphiphiles

A critical step in abiogenesis is the formation of compartments. Experiments have shown that ethanolamine can be acylated to form single-chain amphiphiles, such as O-lauroyl ethanolamine (OLEA), which spontaneously self-assemble into vesicles, especially in the presence of adenosine (B11128) triphosphate (ATP)[4][5].

Experimental Data

The formation of stable vesicles from OLEA is significantly enhanced by ATP, which acts as a template, bridging the amphiphiles through electrostatic and hydrogen-bonding interactions[4][5].

| Components | Molar Ratio (Amphiphile:Template) | Observation | Reference |

| O-lauroyl ethanolamine (OLEA) + ATP | 3 : 1 | Formation of stable protocellular membranes | [4][5] |

| O-lauroyl ethanolamine (OLEA) + ADP | 2 : 1 | Formation of smaller vesicles | [4] |

| O-lauroyl dimethylethanolamine (OLDMEA) + ATP | N/A | No membrane formation observed | [4] |

Detailed Experimental Protocol: Vesicle Formation

This protocol is based on the work of Prasad et al. (2023) involving the prebiotic synthesis of amphiphiles and their assembly into vesicles[4][5].

-

Synthesis of Amphiphile (OLEA):

-

An equimolar mixture of lauric acid and ethanolamine is prepared in a suitable solvent (e.g., chloroform/methanol).

-

The mixture is subjected to multiple wet-dry cycles. A typical cycle involves:

-

Drying Phase: The solvent is evaporated under reduced pressure or gentle heat (e.g., 65°C) to form a dry film.

-

Hydration Phase: The film is rehydrated with an aqueous solution (e.g., pure water or a buffer).

-

-

This process facilitates the condensation reaction, forming the ester bond of OLEA.

-

-

Vesicle Assembly:

-

The synthesized OLEA is dried to form a thin film on the surface of a glass vial.

-

The film is hydrated with an aqueous solution containing a templating molecule, such as ATP, at the desired concentration to achieve the target molar ratio (e.g., 3:1 OLEA:ATP).

-

The mixture is agitated (e.g., by vortexing) or allowed to swell, leading to the spontaneous formation of vesicles.

-

-

Analysis:

-

Vesicle formation is confirmed using techniques like turbidimetry (measuring the cloudiness of the solution) and microscopy (e.g., fluorescence microscopy after adding a lipophilic dye).

-

The size and stability of the vesicles are characterized using Dynamic Light Scattering (DLS).

-

Workflow and Assembly Diagram

Conclusion and Future Directions

Ethanolamine stands out as a robust and versatile prebiotic precursor. Experimental evidence strongly supports its role in the abiotic synthesis of the amino acid glycine under hydrothermal conditions and in the formation of primitive cell membranes through self-assembly of its acylated derivatives. These dual roles in forming components of both metabolism (amino acids) and compartmentalization (membranes) make it a molecule of high importance in origin-of-life scenarios.

The specific role of this compound remains an open area for investigation. Future research could explore whether the acetate counter-ion influences the stability of ethanolamine under various prebiotic conditions or if it plays any catalytic role in phosphorylation or condensation reactions. Such studies would provide a more complete picture of how simple, abundant molecules on the early Earth could have given rise to the complex, functional systems that define life.

References

- 1. Discovery in space of ethanolamine, the simplest phospholipid head group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From amino acid mixtures to peptides in liquid sulphur dioxide on early Earth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

discovery and history of ethanolamine acetate synthesis

An In-depth Technical Guide on the Discovery and Synthesis of Ethanolamine (B43304) Acetate (B1210297) and Its Isomers

This guide provides a comprehensive overview of the synthesis of ethanolamine acetate, addressing the historical context of its parent compound, ethanolamine, and detailing modern synthetic routes for its primary isomers: the salt (2-hydroxyethyl)ammonium acetate and the ester 2-aminoethyl acetate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and process visualizations.

Historical Context: The Discovery of Ethanolamines

The history of this compound is intrinsically linked to the discovery of its precursor, ethanolamine. The initial work on ethanolamines and their salts was conducted in 1860 by French chemist Charles Adolphe Wurtz.[1][2] While studying derivatives of ethylene (B1197577) oxide, Wurtz produced ethanolamine salts by heating 2-chloroethanol (B45725) with an ammonia (B1221849) solution, although he was unable to isolate the free base.[1][2][3]

It wasn't until 1897 that the German chemist Ludwig Knorr developed a viable industrial route for producing ethanolamine by treating ethylene oxide with ammonia.[2] Knorr was the first to successfully separate the resulting mixture of mono-, di-, and triethanolamine (B1662121) by fractional distillation and study their properties.[1][3] However, the commercial significance of ethanolamines remained limited until after 1945, when the large-scale industrial production of ethylene oxide made their synthesis economically feasible.[1][3]

The primary industrial method for producing ethanolamine today still follows the principles of Knorr's work, involving the reaction of ethylene oxide with aqueous ammonia.[1][4] This reaction yields a mixture of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (TEA), with the product ratios managed by controlling the stoichiometry of the reactants.[1][4]

Nomenclature and Isomerism: Salt vs. Ester

The term "this compound" can refer to two distinct chemical isomers, which has significant implications for its synthesis and properties:

-

(2-hydroxyethyl)ammonium acetate (The Salt): This compound is an ammonium (B1175870) salt formed through the acid-base reaction between the amino group of ethanolamine and the carboxyl group of acetic acid.

-

2-aminoethyl acetate (The Ester): Also known as O-acetylethanolamine, this compound is an ester formed by the acetylation of the hydroxyl group of ethanolamine.[5]

This guide will detail the synthesis of both isomers.

Synthesis of (2-hydroxyethyl)ammonium Acetate (The Salt)

The synthesis of the salt form is a straightforward acid-base neutralization reaction.

Experimental Protocol

A documented method for the synthesis of (2-hydroxyethyl)ammonium acetate involves the direct reaction of ethanolamine with acetic acid.[6]

Materials:

-

Ethanolamine

-

Acetic Acid

Procedure:

-

Cool the reaction vessel to 0 °C in an ice bath.

-

Slowly add acetic acid to an equimolar amount of ethanolamine under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature (approximately 20 °C) for 24.5 hours to ensure complete reaction.

Quantitative Data

The following table summarizes the key parameters for this synthesis.

| Parameter | Value | Reference |

| Starting Materials | Ethanolamine, Acetic Acid | [6] |

| Reaction Temperature | 0 °C to 20 °C | [6] |

| Reaction Time | 24.5 hours | [6] |

| Reported Yield | 93.0% | [6] |

Reaction Workflow

Caption: Workflow for the synthesis of (2-hydroxyethyl)ammonium acetate.

Synthesis of 2-aminoethyl Acetate (The Ester)

The synthesis of the ester isomer, 2-aminoethyl acetate, requires selective O-acetylation of the hydroxyl group while leaving the amino group intact. Two primary methods are presented here: direct selective acetylation and a protection-deprotection strategy.[7]

Method 1: Direct Selective O-Acetylation

This approach offers a direct, single-step synthesis with a high reported yield.[7]

Materials:

-

Ethanolamine

-

Acetyl chloride

-

Chloroform

Procedure:

-

In a suitable reaction flask, dissolve ethanolamine and triethylamine in chloroform.

-

Maintain the reaction temperature at 20 °C.

-

Add acetyl chloride dropwise to the solution.

-

Allow the reaction to proceed for 24 hours.

-

Following the reaction, perform an appropriate workup to isolate the 2-aminoethyl acetate product.

Method 2: N-Boc Protection and Deprotection Strategy

This multi-step method ensures high selectivity for O-acetylation by first protecting the more nucleophilic amino group.[7]

Step 1: N-Boc Protection and Acetylation Materials:

-

N-Boc-ethanolamine

-

Benzoyl chloride

-

Triethylamine

-

Saturated NaHCO₃ solution, Brine

Procedure:

-

In a 250 mL round-bottom flask, dissolve N-Boc-ethanolamine (3.2 g, 20 mmol) and triethylamine (3.0 g, 30 mmol) in dichloromethane (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (3.1 g, 22 mmol) dropwise.

-

Stir the mixture at 0 °C for 1 hour, then at room temperature for another hour.

-

Upon completion (monitored by TLC), wash the solution with saturated NaHCO₃ solution (40 mL) and brine (40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to yield the protected intermediate.

Step 2: Deprotection Materials:

-

N-Boc-protected intermediate

-

4N HCl in dioxane

Procedure:

-

Treat the N-Boc-protected intermediate with 4N HCl in dioxane to remove the Boc protecting group.

-

Isolate the final product, 2-aminoethyl acetate hydrochloride.

Comparative Quantitative Data

The following table summarizes and compares the key parameters for both ester synthesis methods.

| Parameter | Method 1: Direct O-Acetylation | Method 2: N-Boc Protection | Reference(s) |

| Starting Material | Ethanolamine | N-Boc-ethanolamine | [7] |

| Key Reagents | Acetyl chloride, Triethylamine | Benzoyl chloride, Triethylamine, 4N HCl in dioxane | [7] |

| Solvent | Chloroform | Dichloromethane, Dioxane | [7] |

| Reaction Temperature | 20 °C | 0 °C to Room Temperature | [7] |

| Reaction Time | 24 hours | ~3-4 hours | [7] |

| Reported Yield | 93.0% | 60% (for protected intermediate) | [7] |

Synthetic Pathways Visualization

Caption: Comparative workflows for the synthesis of 2-aminoethyl acetate.

Conclusion

While the historical discovery of ethanolamine salts dates back to the 19th century, detailed synthetic guides for its specific acetate derivatives are a product of modern chemical literature. The synthesis of (2-hydroxyethyl)ammonium acetate is a high-yield, one-step acid-base neutralization. For the synthesis of the ester isomer, 2-aminoethyl acetate , researchers have a choice between a highly efficient, direct O-acetylation method and a more laborious but highly selective protection-deprotection strategy.[7] The selection of the appropriate method will depend on the specific requirements of the research or development project, balancing factors such as yield, purity, cost, and scalability.

References

Theoretical and Computational Perspectives on Ethanolamine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine (B43304) acetate (B1210297), a protic ionic liquid (PIL), has garnered interest for its potential applications in various fields, including as a solvent in biochemical systems and for its role in industrial processes. This guide provides an in-depth technical overview of the theoretical and computational studies of ethanolamine acetate, focusing on its molecular structure, intermolecular interactions, and dynamic properties. While direct and comprehensive computational studies on this compound are emerging, this document synthesizes available data and draws parallels from closely related systems to provide a coherent understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper insight into the molecular characteristics of this promising compound.

Introduction

This compound is a protic ionic liquid formed through the neutralization reaction between ethanolamine, a primary amine and alcohol, and acetic acid.[1] Its properties are governed by the intricate network of hydrogen bonds and ionic interactions between the ethanolammonium cation and the acetate anion. Understanding these interactions at a molecular level is crucial for predicting its behavior in various applications and for designing new functional materials.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the structural and dynamic properties of ionic liquids. These techniques provide insights into ion pairing, hydrogen bonding networks, and transport properties that are often difficult to obtain through experimental means alone.

Molecular Structure and Interactions

The fundamental interaction in this compound is the proton transfer from acetic acid to ethanolamine, forming the ethanolammonium cation and the acetate anion. The stability and nature of this ion pair are dictated by a strong hydrogen bond between the ammonium (B1175870) group of the cation and the carboxylate group of the anion.

Computational Approaches to Structure and Bonding

-

Density Functional Theory (DFT): DFT calculations are employed to investigate the optimized geometries, binding energies, and electronic properties of the this compound ion pair. For similar protic ionic liquids, such as triethylammonium-based PILs, DFT has been used to confirm that protonation of the amine is spontaneous in the gas phase.[2] The binding energy and the strength of the hydrogen bond are key parameters obtained from these calculations.[2]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the bulk liquid structure. These simulations can reveal the extent of ion aggregation, the nature of the hydrogen-bonding network, and the spatial arrangement of the ions. For instance, MD studies on related alkylammonium carboxylate PILs have been used to assess the effects of alkyl chain length on the liquid's structure and dynamics.

Hydrogen Bonding

Hydrogen bonding is a defining feature of this compound. The ethanolammonium cation can act as a hydrogen bond donor through both its ammonium (-NH3+) and hydroxyl (-OH) groups. The acetate anion is a strong hydrogen bond acceptor at its carboxylate group. This leads to a complex and extended hydrogen-bonding network.

MD simulations of ethanolamine in aqueous solutions have shown a propensity for both intermolecular and intramolecular hydrogen bonding, with the main dihedral angle (O-C-C-N) favoring a gauche conformation.[3][4] This intrinsic conformational preference of the cation likely influences the overall structure of the ionic liquid.

Quantitative Data

The following tables summarize key quantitative data from theoretical and computational studies of this compound and related compounds.

Table 1: Thermophysical Properties of (2-Hydroxyethyl)ammonium Acetate ([2-HEA]Ac)

| Property | Value | Temperature (K) | Reference |

Standard Partial Molar Volume (V | 63.119 cm³·mol⁻¹ | 298.15 - 318.15 | [5] |

Note: This data is from a study of ternary solutions, and the value represents the interaction between [2-HEA]Ac and DL-alanine in water.

Table 2: Calculated Solvation Properties of Related Protic Ionic Liquids

| Protic Ionic Liquid | ET(30) (kcal/mol) | Reference |

| Ethylammonium Nitrate | ~57.0 | [6] |

| Ethylammonium Formate | ~56.5 | [6] |

| Ethylammonium Acetate | ~55.5 | [6] |

Note: ET(30) is an empirical measure of solvent polarity.

Experimental and Computational Protocols

Synthesis of this compound

The synthesis of this compound, like other protic ionic liquids, is typically achieved through a direct acid-base neutralization reaction.

Protocol:

-

Ethanolamine is placed in a reaction vessel, often cooled in an ice bath to manage the exothermic nature of the reaction.

-

An equimolar amount of acetic acid is added dropwise to the ethanolamine with constant stirring.

-

The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.

-

The resulting ionic liquid is then dried under vacuum to remove any residual water or unreacted starting materials.

Molecular Dynamics (MD) Simulation Protocol (Generalized)

MD simulations of protic ionic liquids like this compound are conducted to understand their structure and dynamics at the molecular level.

Protocol:

-

Force Field Parametrization: A suitable force field is selected to describe the interatomic interactions. For ethanolamine and acetate, parameters from existing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER (Assisted Model Building with Energy Refinement) are often used as a starting point. The force field for the ethanolamine molecule may be parameterized to reproduce intramolecular energies from quantum mechanical calculations and experimentally determined liquid properties.[3]

-

System Setup: A simulation box is created with a predetermined number of ion pairs, typically arranged in a random or lattice configuration.

-